

Comparative Safety and Toxicology of Erythrulose and Dihydroxyacetone (DHA)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Erythrulose**

Cat. No.: **B1219606**

[Get Quote](#)

A Guide for Researchers, Scientists, and Drug Development Professionals

Erythrulose and Dihydroxyacetone (DHA) are the two most common active ingredients in sunless tanning products. Both are carbohydrate-derived ketones that react with amino acids in the stratum corneum to produce melanoidins, which impart a temporary tan color to the skin. While DHA has been the industry standard for decades, **erythrulose** has gained popularity as a co-ingredient or alternative, purported to offer a more natural-looking and longer-lasting tan with a better safety profile. This guide provides a detailed comparison of the safety and toxicology of **erythrulose** and DHA, supported by available experimental data, to inform researchers and professionals in drug and cosmetic development.

Executive Summary

Both **erythrulose** and DHA are generally considered safe for topical use in cosmetic applications within specified concentration limits. However, toxicological profiles reveal nuances that are critical for formulation and risk assessment. **Erythrulose** appears to have a more favorable safety profile, with lower potential for skin irritation and sensitization. In contrast, DHA has been the subject of more extensive toxicological investigation, with some in vitro studies indicating potential for cytotoxicity and genotoxicity at high concentrations, although the in vivo relevance of these findings is debated. Both compounds can contribute to the formation of Advanced Glycation End Products (AGEs) and increase free radical production upon UV exposure.

Data Presentation: Comparative Toxicology

Toxicological Endpoint	Erythrulose	Dihydroxyacetone (DHA)
Acute Oral Toxicity	LD50 >2000 mg/kg (rat, 16% solution)[1]	No data available in searched results
Skin Irritation	Non-irritating[1]	Generally considered non-irritating at cosmetic concentrations, though some reports of mild irritation exist[2][3]
Skin Sensitization	Non-sensitizing in Guinea Pig Maximization Test[4]	Not considered a skin sensitizer[5]
Mutagenicity (Ames Test)	Negative[1]	Some early in vitro studies showed mutagenic potential[6]
Genotoxicity (Chromosomal Aberration)	No data available in searched results	Can induce chromosomal aberrations in vitro, often at cytotoxic concentrations[6]
Phototoxicity	Increases free radical formation upon UV exposure[7][8]	Increases free radical formation upon UV exposure, with a faster onset than erythrulose[7][8]
Advanced Glycation End Products (AGEs) Formation	Contributes to AGEs formation[9]	Induces the formation of AGEs[9]
Dermal Absorption	Good skin permeability suggested	Dermal absorption of 9.87% from a 6.25% formulation and up to 11% penetration to living epidermal layers has been reported[5][10][11]

Key Toxicological Endpoints: A Deeper Dive

Skin Irritation and Sensitization

Erythrulose has been shown to be non-irritating and non-sensitizing in animal studies.[1][4]

For instance, a Guinea Pig Maximization Test (GPMT), a method for assessing skin sensitization potential, yielded negative results for **erythrulose**.[4]

DHA is also generally considered to have a low potential for skin irritation and sensitization at the concentrations used in cosmetic products.[3][5] However, some cases of allergic contact dermatitis have been reported.[3] A Human Repeat Insult Patch Test (HRIPT) is a standard method to evaluate the irritation and sensitization potential of a substance in humans. While specific quantitative results for DHA in an HRIPT were not found in the provided search results, the SCCS has concluded it is not a skin sensitizer.[5]

Mutagenicity and Genotoxicity

Erythrulose was found to be non-mutagenic in the Ames test, a widely used method for detecting gene mutations.[1]

The genotoxic potential of DHA is more complex. While some early in vitro studies indicated mutagenic activity in the Ames test, the SCCS has concluded that the weight of evidence suggests DHA is not an in vivo mutagenic/genotoxic substance.[5][6] In vitro studies on mammalian cells have shown that DHA can induce chromosomal aberrations, but often at concentrations that are also cytotoxic, which may limit the biological relevance of these findings.[6]

Phototoxicity and Free Radical Formation

A significant safety consideration for both **erythrulose** and DHA is their potential to increase the formation of free radicals in the skin upon exposure to UV radiation.[7][8] One study found that skin treated with **erythrulose** and exposed to sun produced over 140% more free radicals than untreated skin.[7][8] DHA was found to have a similar effect, but with a more rapid onset. [7][8] This underscores the importance of advising users of sunless tanning products to also use sun protection.

Advanced Glycation End Products (AGEs) Formation

Both **erythrulose** and DHA, as reducing sugars, can react with proteins in the skin through the Maillard reaction to form Advanced Glycation End Products (AGEs).[9] AGEs are implicated in the aging process and various pathologies. The extent of AGEs formation by **erythrulose**

compared to DHA has not been quantitatively compared in the available literature, but some sources suggest **erythrulose** may be a gentler option with a lower propensity for generating reactive intermediates.[\[12\]](#)

Experimental Protocols

Detailed methodologies for the key toxicological assessments are crucial for the interpretation and replication of study results. The following are generalized protocols for some of the key experiments cited.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This test evaluates the potential of a substance to induce gene mutations in bacteria.

- Principle: Histidine-dependent strains of *Salmonella typhimurium* are exposed to the test substance. If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to synthesize their own histidine and grow on a histidine-deficient medium.
- Methodology:
 - Strains: A set of specific *Salmonella typhimurium* strains (e.g., TA98, TA100, TA1535, TA1537) are used to detect different types of mutations.
 - Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), typically derived from rat liver, to mimic mammalian metabolism.
 - Exposure: The bacterial strains are exposed to various concentrations of the test substance on agar plates.
 - Incubation: The plates are incubated for 48-72 hours at 37°C.
 - Evaluation: The number of revertant colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

A study on **erythrulose** following this protocol found no mutagenic activity.[\[1\]](#)

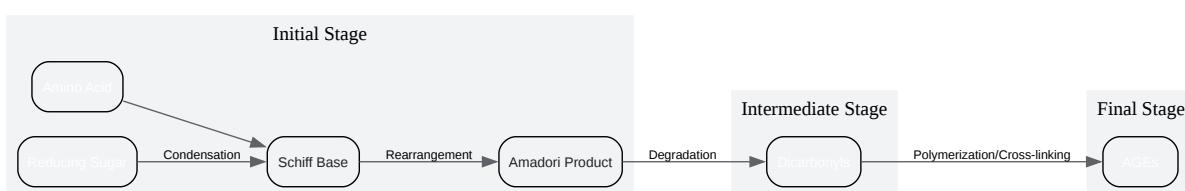
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This assay assesses the potential of a substance to cause structural damage to chromosomes in mammalian cells.

- Principle: Cultured mammalian cells are exposed to the test substance, and then arrested in metaphase. The chromosomes are then examined for structural abnormalities.
- Methodology:
 - Cell Lines: Human peripheral blood lymphocytes or established cell lines like Chinese Hamster Ovary (CHO) cells are commonly used.[13][14]
 - Metabolic Activation: The test is conducted with and without an S9 mix.[13]
 - Exposure: Cells are treated with at least three different concentrations of the test substance.
 - Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest the cells in metaphase.
 - Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained.
 - Analysis: Metaphase spreads are examined microscopically for chromosomal aberrations such as breaks, gaps, and exchanges. A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a clastogenic potential.

In vitro studies on DHA have shown the induction of chromosomal aberrations.[6]

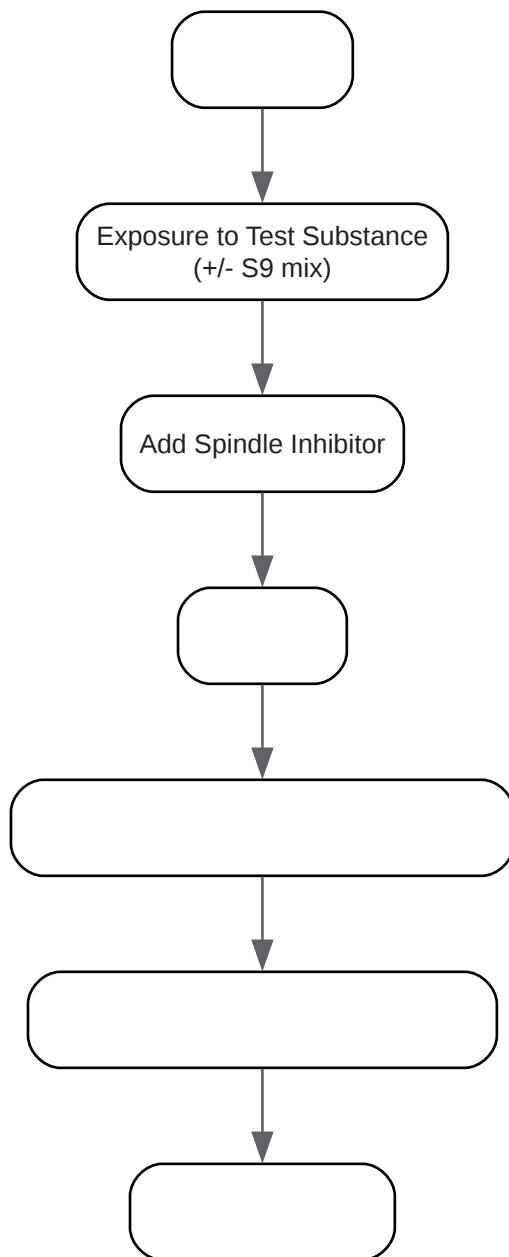
Skin Sensitization: Guinea Pig Maximization Test (GPMT - OECD 406)


This test is designed to assess the potential of a substance to cause skin sensitization.

- Principle: The test involves an induction phase to sensitize the animals to the test substance, followed by a challenge phase to elicit an allergic reaction.
- Methodology:
 - Induction Phase: Guinea pigs are injected intradermally with the test substance, with and without an adjuvant (Freund's Complete Adjuvant) to enhance the immune response. This is followed by a topical application of the test substance.
 - Rest Period: A 10-14 day rest period allows for the development of an immune response.
 - Challenge Phase: The animals are challenged with a topical application of the test substance at a non-irritating concentration.
 - Evaluation: The skin reactions at the challenge site are scored for erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the reactions in the test group are compared to a control group.

Erythrulose was found to be non-sensitizing in a GPMT.[\[4\]](#)

Visualizations


Maillard Reaction and AGEs Formation Pathway

[Click to download full resolution via product page](#)

Caption: The Maillard reaction pathway leading to the formation of Advanced Glycation End Products (AGEs).

Experimental Workflow for the In Vitro Chromosomal Aberration Test

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. genedirex.com [genedirex.com]
- 2. oecd.org [oecd.org]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. oecd.org [oecd.org]
- 7. Erythrulose - Wikipedia [en.wikipedia.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]
- 10. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 11. oecd.org [oecd.org]
- 12. daikinchemicals.com [daikinchemicals.com]
- 13. criver.com [criver.com]
- 14. Oced 473 chromosomal aberration | PPTX [slideshare.net]
- To cite this document: BenchChem. [Comparative Safety and Toxicology of Erythrulose and Dihydroxyacetone (DHA)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1219606#comparative-safety-and-toxicology-of-erythrulose-and-dha>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com